![molecular formula C18H23ClN2O2S2 B2994950 5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 955777-75-0](/img/structure/B2994950.png)
5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide
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Description
5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O2S2 and its molecular weight is 398.96. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vasodilatory Activity
A series of aromatic sulfonamides, specifically N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, were synthesized and demonstrated significant vasodilatory actions. These compounds were evaluated in vivo, showing increases in arterial blood flow in dogs after local injection. Such studies indicate the potential of sulfonamide derivatives in developing cardiovascular drugs (Morikawa, Sone, & Asano, 1989).
Antimicrobial and Antiviral Activities
Another study introduced novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus. This research highlights the dual therapeutic potential of such compounds, offering a foundation for developing newer drugs targeting both tuberculosis and influenza (Marvadi et al., 2019).
Cytotoxic Activities
Sulfonamide derivatives have also been studied for their cytotoxic activities against various cancer cell lines. For instance, novel sulfonamide derivatives were synthesized and screened in vitro for anticancer activity against breast and colon cancer cell lines. Such studies contribute to the search for more effective cancer treatments (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).
Ocular Hypotensive Activity
Research on 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and its isomers explored their topical ocular hypotensive activity in glaucoma models. This work underscores the potential of sulfonamide derivatives in treating glaucoma by optimizing inhibitory potency against carbonic anhydrase while minimizing side effects (Prugh et al., 1991).
properties
IUPAC Name |
5-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2S2/c1-2-11-21-12-3-4-15-13-14(5-6-16(15)21)9-10-20-25(22,23)18-8-7-17(19)24-18/h5-8,13,20H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWMOAIIYKVXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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